molecular formula C8H4INO2 B1197995 N-Iodophthalimide CAS No. 20919-42-0

N-Iodophthalimide

Cat. No.: B1197995
CAS No.: 20919-42-0
M. Wt: 273.03 g/mol
InChI Key: ISZGNNPTDCJIIS-UHFFFAOYSA-N
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Description

Overview of Phthalimide (B116566) Derivatives in Modern Synthetic Chemistry

Phthalimide derivatives are a class of organic compounds characterized by an imide functional group, which consists of two carbonyl groups bound to a nitrogen atom, typically within a cyclic structure derived from phthalic acid. japsonline.com These compounds are widely recognized for their diverse applications across various fields, including pharmaceuticals, agrochemicals, polymers, and dyes. rsc.org

In modern synthetic chemistry, phthalimides serve as crucial building blocks and versatile precursors for a wide array of organic transformations. rsc.org Their significance is partly due to the relative acidity of the N-H group in phthalimide, a direct consequence of the electron-withdrawing effect of the two adjacent carbonyl groups. japsonline.com This property makes them amenable to N-alkylation reactions, famously exemplified by the Gabriel synthesis, which provides a reliable method for preparing primary amines from alkyl halides. organic-chemistry.orgnih.gov Beyond their role as protecting groups for amines, phthalimide derivatives exhibit a broad spectrum of biological activities, including anticancer, antibacterial, anti-inflammatory, antimalarial, antifungal, anxiolytic, and anti-HIV properties. japsonline.comrsc.orgbiomedgrid.comresearchgate.net Their lipophilic and neutral nature allows them to easily cross biological membranes, contributing to their pharmacological utility. japsonline.com

Historical Context and Evolution of Halogen-Substituted Imides as Reagents

The use of N-halogenated imides as reagents in organic synthesis has a rich history, evolving from simple halogenating agents to sophisticated tools for various transformations. Early and prominent examples include N-bromosuccinimide (NBS) and N-chlorosuccinimide (NCS). wikipedia.orgfishersci.at These reagents, characterized by a reactive N-X bond (where X is a halogen), function as sources of electrophilic halogen species (X+) or halogen radicals (X•). wikiwand.comsci-hub.se

NBS, for instance, gained widespread recognition for its application in allylic and benzylic bromination reactions (the Wohl-Ziegler reaction), as well as in the α-bromination of carbonyl derivatives. fishersci.atnih.gov Similarly, NCS is employed for chlorinations and as a mild oxidant. wikipedia.orgfishersci.pt The unique chemical properties of the N-X bond, particularly when the nitrogen is bonded to electron-withdrawing carbonyl groups, confer broad synthetic utility to these molecules. sci-hub.se The evolution of these reagents has seen their application extend beyond simple halogenation to include electrophilic halocyclizations, radical reactions, and various oxidative processes. sci-hub.senih.gov

Significance of N-Iodophthalimide as a Versatile Synthetic Intermediate and Reagent

This compound (NIP) stands out as a significant and versatile reagent in contemporary organic synthesis, filling a crucial niche, particularly in iodination reactions. chemimpex.comchemimpex.com While N-iodosuccinimide (NIS) is a well-known iodinating agent, NIP has demonstrated advantages in certain applications, such as enhanced reactivity and selectivity in specific reactions. sci-hub.se

NIP's utility stems from its ability to act as a source of electrophilic iodine (I+) or iodine radicals (I•), making it valuable for introducing iodine into various organic substrates. google.com This introduction of iodine can enhance the biological activity of compounds, expanding their potential in drug development and agricultural formulations. chemimpex.comchemimpex.com Key applications of NIP include:

Electrophilic Iodination: NIP is effective in the direct C-H bond iodination of various cyclic and acyclic alkanes, providing iodoalkanes in good yields. acs.orgacs.org This is particularly noteworthy as direct C-H iodination of alkanes has historically been a significant challenge compared to chlorination and bromination. acs.orgacs.org It can also facilitate the direct conversion of benzylic C-H bonds to benzyl (B1604629) iodides, representing a "missing link" in C-H halogenations and constituting the iodine version of the Wohl-Ziegler reaction. acs.orgacs.org

Radical Reactions: NIP can serve as a radical initiator, and its N-I bond can undergo facile cleavage under irradiation, generating N-centered radicals that are key intermediates in C-H iodination processes. acs.orgacs.org

Oxidation and Photochemistry: NIP is employed in photochemical reactions, acting as a photosensitizer to generate reactive intermediates under light exposure, which is beneficial in the development of advanced materials. chemimpex.comchemimpex.com

Synthesis of Iodine-Containing Compounds: Its ability to introduce iodine makes it invaluable for synthesizing iodinated organic compounds, which are important in pharmaceuticals and agrochemicals. chemimpex.comchemimpex.com

Compared to other N-iodoamides like 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH) or N-iodosuccinimide (NIS), NIP can offer advantages such as facile preparation, good solubility in nonpolar solvents, and thermal stability. acs.org While NIS can be unstable under radical reaction conditions, NIP has shown to be a more stable and efficient reagent for certain transformations. google.comacs.org The mildness and selectivity of NIP contribute to its growing importance as a versatile tool in contemporary chemical research. chemimpex.com

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₈H₄INO₂ nih.govuni.luepa.gov
Molecular Weight273.03 g/mol nih.govuni.luepa.gov
CAS Number20919-42-0 chemimpex.comtcichemicals.com
AppearanceWhite to Gray to Brown powder/crystal chemimpex.comtcichemicals.com
Melting Point239 - 241 °C or 240 °C chemimpex.com
PubChem CID192981 nih.govuni.lu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-iodoisoindole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4INO2/c9-10-7(11)5-3-1-2-4-6(5)8(10)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISZGNNPTDCJIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175076
Record name N-Iodophthalimide
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Molecular Weight

273.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20919-42-0
Record name N-Iodophthalimide
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Record name N-Iodophthalimide
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Record name N-Iodophthalimide
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Synthesis and Preparation Methodologies of N Iodophthalimide

Established Laboratory-Scale Synthetic Procedures

A well-established laboratory procedure for the synthesis of N-Iodophthalimide involves the reaction of phthalimide (B116566) with a combination of molecular iodine and a hypervalent iodine reagent, such as bis(acetoxy)iodobenzene (PhI(OAc)2). This method is widely documented and provides this compound in high yields.

A representative procedure details stirring a mixture of phthalimide, PhI(OAc)2, and molecular iodine (I2) in acetonitrile (B52724) (MeCN) at room temperature for several hours. Following the reaction, the mixture is typically concentrated under vacuum, and the residue is treated with a solvent like carbon tetrachloride (CCl4). The precipitated solid, this compound, is then filtered, washed with cold CCl4, and dried under vacuum. This method has been reported to yield this compound with high efficiency, for instance, up to 97% yield acs.orgacs.org.

Table 1: Typical Reagents and Conditions for this compound Synthesis

ReactantQuantity (example)SolventTemperatureTimeYield (example)
Phthalimide1.00 g (6.8 mmol)AcetonitrileRoom Temp.6 h97%
PhI(OAc)21.31 g (4.1 mmol)
Iodine (I2)1.12 g (4.4 mmol)

Note: The quantities are illustrative based on a reported synthesis acs.org.

Innovations and Improvements in this compound Preparation

While the aforementioned method is effective for preparing this compound on a laboratory scale, explicit innovations focusing solely on the preparation of isolated this compound as a standalone compound are less extensively detailed in recent literature compared to its in situ generation and direct utilization. Research often focuses on the broader application of N-iodoamides or developing more efficient in situ methods rather than novel synthetic routes for the isolated reagent itself. The existing methods are generally considered efficient for its synthesis.

In Situ Generation and On-Demand Utilization Protocols

A significant area of development in the use of this compound involves its in situ generation and on-demand utilization, particularly in C-H functionalization reactions. This approach circumvents the need for isolation and purification of this compound, streamlining synthetic processes.

One notable protocol involves the in situ formation of this compound from phthalimide, PhI(OAc)2, and molecular iodine under metal-free and photocatalyst-free conditions mdpi.comresearchgate.net. This approach has been successfully employed for direct C-H imidation reactions. Mechanistic studies suggest that this compound absorbs light in the UV-Vis region (up to 400 nm), leading to its photolysis and the generation of a phthalimidyl radical. This radical then participates in subsequent reactions, such as C-H imidation mdpi.com. This radical-mediated aromatic substitution via photolysis of in-situ generated this compound under visible-light irradiation has been demonstrated for various substrates with high yields, up to 96% researchgate.net.

Table 2: In Situ Generation of this compound for C-H Imidation

PrecursorsConditionsProposed IntermediateApplicationReported Yield (example)
Phthalimide, PhI(OAc)2, Molecular IodineMetal-free, Photocatalyst-free, Visible-light irradiationThis compoundC-H ImidationUp to 96%

Comparative Analysis of Synthetic Routes for this compound

A direct comparative analysis of multiple distinct synthetic routes for the isolated this compound is not prominently featured in the surveyed literature, as the phthalimide/PhI(OAc)2/I2 method appears to be a standard and effective laboratory preparation. However, a comparison can be drawn between the traditional isolation method and the in situ generation protocols.

The established laboratory-scale synthesis provides a pure, isolated reagent, which offers advantages in terms of precise stoichiometry and handling in reactions where the pre-formed reagent is preferred acs.org. The high reported yields (e.g., 97%) indicate its efficiency for preparative purposes acs.org.

Fundamental Reactivity and Mechanistic Investigations of N Iodophthalimide

Theoretical and Computational Studies on N-Iodophthalimide Reactivity

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) calculations are extensively employed to investigate the reaction mechanisms involving this compound. These calculations provide a theoretical framework to understand the energetic favorability and pathways of various transformations. For instance, DFT has been used to study the photolysis of this compound, proposing that it absorbs visible light to generate a phthalimidyl radical, which then participates in subsequent reactions, such as C-H imidation researchgate.netmdpi.com. This radical-mediated aromatic substitution mechanism has been supported by theoretical calculations researchgate.net.

In other contexts, DFT calculations have confirmed the formation of transition states and proposed mechanisms in reactions where this compound acts as an intermediate or reagent. For example, in the N-arylation of phthalimides, DFT calculations indicated that the photolysis of an this compound intermediate proceeds via a specific transition state (T1), leading to the formation of an N-arylated phthalimidyl radical with a low activation energy of 11.3 kcal mol⁻¹ rsc.org. DFT studies have also been crucial in understanding the activation of N-halosuccinimides (structurally similar to NIPht) by Lewis bases, suggesting that a weak noncovalent halogen bond promotes the formation of transient halogen-bonded intermediates nih.gov.

Analysis of Transition States and Energy Profiles

The analysis of transition states and energy profiles derived from DFT calculations is critical for understanding the kinetics and thermodynamics of NIPht-mediated reactions. These profiles map the energy changes along a reaction coordinate, highlighting energy barriers (activation energies) and the stability of intermediates. For example, in studies involving N-iodoamides (a class that includes NIPht), energy profiles calculated at high levels of theory (e.g., M06-2X/6-311++G(2d,2p)) have been used to investigate the decomposition pathways of elusive N-amidyl radicals formed via N-I homolysis, revealing barriers for C-N bond cleavage acs.orgacs.org.

In iodolactonization reactions, replacing N-iodosuccinimide (NIS) with a hydrogen-bonded complex (NIS-methanol) was shown by DFT to lower the reaction barrier, indicating the catalytic effect of hydrogen bonding on the transition state jst.go.jp. While this specific example refers to NIS, it illustrates the type of detailed transition state analysis applied to N-haloimides to understand their reactivity. The formation of N-arylated phthalimidyl radicals from this compound has been shown to occur with a low activation energy, facilitating the reaction rsc.org.

Molecular Orbital Theory and Electronic Structure Analysis

Molecular Orbital Theory (MOT) and electronic structure analysis provide fundamental insights into the bonding characteristics and reactivity of this compound. MOT describes how atomic orbitals combine to form molecular orbitals, which dictate the distribution of electrons within a molecule and its chemical properties, including stability and reactivity numberanalytics.com. For N-haloimides like NIPht, understanding the electronic distribution, particularly around the iodine atom, is crucial for explaining its electrophilic nature and its propensity to act as a halogen bond donor.

Analysis of the molecular electrostatic potential (MEP) surface of NIPht, often derived from DFT calculations, reveals the presence of a positive electrostatic potential region (σ-hole) on the iodine atom along the N-I bond axis researchgate.net. This σ-hole is responsible for the electrophilic character of the iodine and its ability to engage in halogen bonding researchgate.netresearchgate.net. Comparisons of MEP surfaces for NIPht with other N-iodoimides like N-iodosuccinimide (NISucc) and N-iodosaccharin (NISacc) help to rank their halogen bond donor abilities, with the strength of the σ-hole being a key determinant researchgate.netresearchgate.net. Natural Bonding Orbital (NBO) theory, a related computational tool, further elucidates chemical bonding mechanisms by scrutinizing electron density distribution and electron sharing, offering a nuanced depiction of actual bonding interactions, including polarity and hybridization juniperpublishers.com.

Halogen Bonding Interactions Involving this compound

Halogen bonding (XB) is a non-covalent interaction involving an electrophilic region (σ-hole) on a halogen atom and a nucleophilic site. This compound is a known participant in such interactions, which significantly influence its supramolecular chemistry and, in some cases, its reactivity and selectivity.

This compound as a Halogen Bond Donor

This compound (NIPht) is recognized as a halogen bond donor, where the iodine atom, due to its electrophilic σ-hole, interacts with electron-rich species (Lewis bases) researchgate.netrsc.orgrsc.org. This property is central to its role in crystal engineering and supramolecular chemistry. Studies have compared NIPht's ability to act as a halogen bond donor with other well-known N-haloimides, such as N-iodosuccinimide (NISucc) and N-iodosaccharin (NISacc) researchgate.netrsc.orgrsc.org. Research indicates that NIPht behaves similarly to NISucc as a halogen bond donor, forming weaker adducts compared to NISacc with a given Lewis base rsc.orgrsc.org. This difference in halogen bond strength is attributed to the varying electrophilicity of the iodine atom, influenced by the electron-withdrawing capabilities of the imide scaffold researchgate.net.

Computational and Crystallographic Investigations of Halogen Bonding Synthons

Both computational and crystallographic methods are crucial for understanding halogen bonding interactions involving this compound. X-ray crystallography provides direct experimental evidence of the geometry and distances of halogen bonds in the solid state. For example, the structure of NIPht itself has been reported, along with its neutral adducts with various Lewis bases like 4-dimethylaminopyridine (B28879) (DMAP), 4,4′-bipyridine, and 2,2′-bipyridine derivatives rsc.orgrsc.org. These studies confirm the presence of N-I···N halogen bonds.

Computational investigations, particularly Crystal Structure Prediction (CSP) calculations, complement experimental findings by predicting low-energy crystal structures and identifying stable supramolecular synthons researchgate.netrsc.org. For N-halide phthalimides (including NIPht), CSP calculations have shown the importance of strong N-X···N interactions (where X is the halogen) and N-X···O=C halogen bond synthons in determining crystal packing researchgate.netrsc.org. Furthermore, the isolation of a symmetric anionic complex, [NPht–I–NPht]⁻, in the presence of [K(18-crown-6)]⁺, has been reported. This complex exhibits N-I distances (2.24–2.26 Å) consistent with a 3-center–4-electron (3c–4e) character of the bonding, similar to analogous succinimide (B58015) and saccharin (B28170) species rsc.orgrsc.orgacs.org. DFT calculations have been used to study the geometry and N-I bond distances in such anionic [N-I-N]⁻ complexes, providing insights into the effects of packing interactions and hydrogen bonding on bond symmetry acs.org.

Influence of Halogen Bonding on Reactivity and Selectivity

The influence of halogen bonding on the reactivity and selectivity of this compound in chemical reactions is an emerging area of research. While NIPht is primarily known as an iodinating agent, its ability to form halogen bonds can modulate its electrophilicity and direct reaction pathways. For instance, in asymmetric iodocyclization reactions, the choice of iodonium (B1229267) sources, including this compound (NIP), has been investigated for its effect on enantioselectivity nih.govnih.gov. In some cases, NIP has been found to increase enantioselectivity, suggesting that its specific interactions, potentially including halogen bonding, play a role in controlling the stereochemical outcome nih.gov.

Although direct evidence specifically detailing the influence of NIPht's halogen bonding on its reactivity and selectivity in catalytic cycles is still being explored, broader studies on halogen bonds in asymmetric catalysis indicate that the choice of the halogen bond donor atom can significantly affect reaction activity and, in some instances, selectivity frontiersin.org. The polarizability of the halogen, which dictates the strength of the halogen bond, can correlate with reaction selectivity frontiersin.org. Computational studies on similar N-haloimides have suggested that Lewis base activation through weak noncovalent halogen bonds can promote the formation of key intermediates, thereby influencing reaction pathways nih.gov. This highlights the potential for NIPht's halogen bonding capabilities to be harnessed for controlled chemical transformations.

Applications of N Iodophthalimide in Advanced Organic Synthesis

Carbon-Hydrogen (C-H) Functionalization Reactions

C-H functionalization, including iodination, amination, and imidation, represents a powerful approach to construct complex molecules from simpler precursors. NIP plays a crucial role in these transformations, often enabling high selectivity and efficiency.

Direct C-H Iodination

The direct iodination of C-H bonds is a challenging but highly valuable transformation, as iodoalkanes and iodinated aromatics serve as versatile intermediates for further functionalization via cross-coupling reactions. NIP has been instrumental in addressing this challenge.

Direct iodination of alkanes has historically been difficult compared to chlorination and bromination. However, N-iodoamides, including NIP, have been shown to facilitate the direct and efficient C-H bond iodination of various cyclic and acyclic alkanes, yielding iodoalkanes in good yields. This represents a significant advancement, filling a "missing link" in C-H halogenations using N-halo compounds. The process often involves the homolysis of the N-I bond, generating an N-centered radical as a key intermediate. acs.orgnih.gov

For instance, a novel N-iodoamide, 1-iodo-3,5,5-trimethylhydantoin (1-ITMH), which shares structural similarities and reactivity principles with N-iodophthalimide, has been reported to iodinate C-H bonds in various cyclic and acyclic alkanes. While this compound itself has been studied in this context, 1-ITMH demonstrated particular efficiency and stability. acs.org

NIP and related N-iodoamides are effective in the direct conversion of benzylic C-H bonds to benzyl (B1604629) iodides. This constitutes the missing iodine version of the well-known Wohl-Ziegler reaction, which traditionally applies to bromination or chlorination using N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). The analogous process with N-iodosuccinimide (NIS) is generally not feasible due to unfavorable bond dissociation energies. The use of specific N-iodoamides, such as 1-ITMH, overcomes this limitation, providing a simple method for preparing benzyl iodides. acs.org

An electrochemical method utilizing N-hydroxyphthalimide (NHPI) as a mediator has also been developed for the selective benzylic iodination of methylarenes, providing a basis for direct or sequential benzylation. nih.gov

Table 1: Examples of C-H Iodination Reactions

SubstrateReagent/ConditionsProductYield (%)Reference
Cyclohexane (B81311)N-iodoamide (e.g., 1-ITMH), reflux, lightIodocyclohexane (B1584034)Good acs.orgnih.gov
MesityleneN-iodoamide (e.g., 1-ITMH), 120 °C, white LED irradiation(Iodomethyl)mesitylene45 acs.org
Acrylic estersThis compound, 3-quinuclidinol (B22445), KF-Celite, light-shieldedα-Iodoacrylic estersGood researchgate.net
MethylarenesN-hydroxyphthalimide (mediator), electrochemical iodinationBenzylic iodides- nih.gov

This compound (NIP) and N-iodosuccinimide (NIS) have been successfully employed for the selective iodination of methane (B114726) at moderate temperatures (35-80 °C), yielding methyl iodide with high selectivity (84-96%). This represents a significant achievement in the direct functionalization of simple alkanes, which are notoriously unreactive. researchgate.netacs.org

Table 2: Selective Iodination of Methane

ReagentTemperature (°C)ProductSelectivity (%)Reference
This compound (NIP)35-80Methyl iodide84-96 researchgate.netacs.org
N-Iodosuccinimide (NIS)35-80Methyl iodide84-96 researchgate.netacs.org
Benzylic C-H Bond Iodination[1],

C-H Amination and Imidation Strategies

Beyond iodination, NIP and related phthalimide (B116566) derivatives are valuable in C-H amination and imidation, enabling the direct formation of C-N bonds.

This compound has been effectively utilized in visible-light-induced, metal-/photocatalyst-free C-H bond imidation of arenes. This method allows for the direct formation of C-N bonds under ambient conditions, offering a sustainable and efficient synthetic route. The process involves the in-situ formation of this compound from phthalimide, (diacetoxyiodo)benzene, and molecular iodine. Mechanistic studies suggest that the reaction proceeds via a radical-mediated aromatic substitution initiated by the photolysis of this compound under visible-light irradiation, generating the phthalimidyl radical. This protocol has been demonstrated for a variety of substrates, achieving high yields (up to 96%). mdpi.comresearchgate.netnih.govresearchgate.netrsc.orgacs.org

Table 3: Representative Visible-Light-Induced C-H Imidation of Arenes

Substrate TypeConditionsYield Range (%)Key IntermediateReference
ArenesVisible light, metal-/photocatalyst-free, ambient conditionsUp to 96Phthalimidyl radical (from this compound photolysis) mdpi.comresearchgate.netnih.govresearchgate.netrsc.orgacs.org
Tyr derivativesVisible-light-induced photocatalysis (with N-chlorophthalimide)-- mdpi.com

While N-chlorophthalimide has also been used for C-H imidation of tyrosine derivatives via visible-light-induced photocatalysis, this compound offers a distinct approach, particularly in metal- and photocatalyst-free systems. mdpi.com

Copper-Catalyzed N-Arylation[4],

Synthesis of Nitrogen-Containing Heterocycles

Electrophilic Iodination and Halocyclization Reactions

NIP is a key reagent in electrophilic iodination and halocyclization reactions, which are crucial for constructing complex molecular architectures. chemimpex.com These reactions often involve the addition of an iodine atom across a double bond or the cyclization of unsaturated systems with the incorporation of iodine.

Asymmetric iodination reactions are vital for the synthesis of enantioenriched organic molecules. This compound plays a significant role in achieving stereocontrol in these transformations.

Enantioselective iodolactonization is a powerful method for synthesizing optically active lactones, which are important building blocks in medicinal chemistry and natural product synthesis. ua.es this compound has been successfully employed in these reactions, often in conjunction with chiral catalysts.

For instance, Johnston and co-workers reported the enantioselective desymmetrization of cyclopentenecarboxylic acids using a chiral Brønsted base catalyst and this compound. This approach yielded bridged bicyclic lactones with enantiomeric excesses (ee) of up to 94%. ua.es, sci-hub.se, nih.gov The mechanism involves a network of hydrogen bonds that desymmetrizes the carboxylate, influencing the stereochemical outcome. nih.gov

Another study demonstrated that NIP, along with 1,3-diiodo-5,5-dimethylhydantoin (B1295625) (DIH), improved both the yields and enantioselectivities in the iodolactonization of 4-phenyl-4-pentenoic acid catalyzed by chiral bifunctional selenides. jst.go.jp

Table 1: Enantioselective Iodolactonization with this compound

Substrate TypeCatalyst TypeIodinating AgentEnantiomeric Excess (ee)Yield (%)Reference
Cyclopentenecarboxylic acidsChiral Brønsted BaseThis compoundUp to 94%Good ua.es, sci-hub.se, nih.gov
4-phenyl-4-pentenoic acidChiral Bifunctional SelenideThis compoundImprovedImproved jst.go.jp

Stereoselective iodocyclization is crucial for the synthesis of complex molecules, including nucleoside analogs. While N-iodosuccinimide (NIS) is often preferred, this compound (NIP) has been explored. In some cases, NIP provided inferior results compared to NIS in the stereoselective iodocyclization of achiral alcohols for nucleoside synthesis. nih.gov However, the ability to introduce iodine stereoselectively remains a valuable tool for further functionalization of these complex structures. nih.gov

Enantioselective Iodolactonization

Selective α-Iodination of Activated Olefins (e.g., Acrylic Esters via Morita-Baylis-Hillman Type Reactions)

This compound is highly effective for the chemoselective α-iodination of activated olefins, such as various simple and multi-functionalized acrylic esters. rsc.org, researchgate.net, nih.gov, sigmaaldrich.com This transformation can be efficiently accomplished through a Morita-Baylis-Hillman (MBH) type protocol. rsc.org, researchgate.net, nih.gov, sigmaaldrich.com

A notable example involves the use of this compound with 3-quinuclidinol and KF-Celite in acetonitrile (B52724). This protocol yields α-iodoacrylates, which are valuable intermediates for subsequent organometallic reactions like Nozaki-Kishi-Hiyama type couplings. rsc.org, sciprofiles.com, nih.gov, sigmaaldrich.com The process is known for its efficiency and chemoselectivity, with no observed degradation of the obtained compounds under optimized conditions. rsc.org, sciprofiles.com, nih.gov, sigmaaldrich.com

Table 2: Selective α-Iodination of Acrylic Esters via Morita-Baylis-Hillman Type Reactions

Substrate TypeIodinating AgentCatalyst/AdditivesSolventOutcomeReference
Acrylic EstersThis compound3-quinuclidinol, KF-CeliteAcetonitrileChemoselective α-iodination to α-iodoacrylates rsc.org, researchgate.net, nih.gov, sigmaaldrich.com

General Halogenation and Halogen Atom Transfer Processes

This compound acts as a source of halenium ions (I+) and halogen radicals (I•), making it a versatile reagent for general halogenation and halogen atom transfer processes. sci-hub.se It is widely utilized in organic synthesis for the preparation of various iodinated organic compounds. chemimpex.com

NIP, similar to other N-haloimides like N-iodosuccinimide (NIS), can participate in halogen bonding interactions, where the iodine atom acts as an electrophile. researchgate.net This property contributes to its reactivity in various transformations. It has been used in the direct C-H bond iodination, including benzylic C-H iodination. acs.org Furthermore, NIP has been explored in the selective iodination of methane. researchgate.net

Other Distinct Reactivity Modes

Beyond its roles in electrophilic iodination and halocyclization, this compound exhibits other distinct reactivity modes. For instance, NIP can be involved in radical processes. Photolysis of this compound, generated from phthalimide, PhI(OAc)2, and I2, can lead to the formation of N-arylated phthalimides through a visible light strategy, suggesting a radical-mediated aromatic substitution. rsc.org Additionally, NIP can be used to generate alkoxy radicals from hydroxy groups under photolytic conditions, which can then undergo intramolecular cyclization. psgcas.ac.in

Alkylation Reactions (e.g., C(sp3)-H Alkylation)

This compound plays a significant role in various alkylation strategies, particularly in the challenging area of C(sp3)-H functionalization. It has been employed in photo-mediated C(sp3)-H alkylation reactions, especially involving amino acid derivatives. For instance, NIP can be formed in situ and utilized in direct, metal- and photocatalyst-free C-H imidation processes, which effectively constitute a C-H functionalization leading to C-N bond formation. This approach has been explored for the synthesis of non-proteinogenic amino acids from proteinogenic amino acid derivatives.

Furthermore, NIP has been implicated in photocatalytic α-C(sp3)-H alkylation of glycine (B1666218) derivatives, proceeding via radical-radical coupling mechanisms. Research indicates that NIP can facilitate aliphatic C-H bond iodination, a crucial step that can precede subsequent alkylation reactions. For example, the iodination of cyclohexane using this compound has been reported to yield iodocyclohexane in an impressive 86% yield under specific conditions, demonstrating its efficacy in direct C-H functionalization.

Table 1: Examples of this compound in C(sp3)-H Functionalization

Reaction TypeSubstrate ClassKey ConditionsProduct TypeYieldCitation
C-H ImidationArenes, PhthalimideVisible light, metal-/photocatalyst-freeN-Imidated productsUp to 96%
C-H IodinationCyclohexaneRefluxing cyclohexane, 3W white LED lamp, N₂ atmosphereIodocyclohexane86%
C-H AlkylationGlycine derivativesPhotocatalytic, radical couplingα-C(sp3)-alkylated productsNot specified, but efficient

Acylation Reactions (e.g., C-H Acylation)

While this compound is a potent iodinating agent, its direct application in C-H acylation reactions is less commonly reported in comparison to other N-haloimides or alternative acylation reagents. For instance, in studies involving regioselective acyloxylation at the proximal carbon of allenamides, N-iodosuccinimide (NIS) was found to be a more effective iodine source than this compound, suggesting a more limited direct role for NIP in such transformations. Other C-H acylation methodologies often involve different mechanisms or reagents, such as intramolecular photocatalysis with N-succinimides or palladium-catalyzed processes mdpi.com. Therefore, this compound's contribution to direct C-H acylation appears to be less prominent, with its primary utility in C-H functionalization leaning towards iodination or imidation.

Derivatization of Complex Organic Scaffolds

This compound is widely recognized for its versatility in the derivatization of complex organic scaffolds, primarily through the introduction of iodine or the phthalimide moiety, which can then undergo further transformations researchgate.net. Its ability to facilitate halogenation reactions allows for the incorporation of iodine into various organic substrates, potentially enhancing their biological activity, which is valuable in pharmaceutical and agrochemical development researchgate.net.

A notable application is the selective iodination at the α-position of acrylic esters. This reaction, proceeding via a Morita-Baylis-Hillman type mechanism in the presence of a catalytic amount of 3-quinuclidinol (PubChem CID 15381) and KF-Celite under light-shielded conditions, yields α-iodoacrylic esters in good yields. These α-iodoacrylic esters are valuable intermediates that can be further utilized in cross-coupling reactions, such as the Nozaki-Hiyama-Kishi reaction, to build more complex structures.

Furthermore, NIP serves as an iodonium (B1229267) source in electrophilic halocyclizations, a powerful method for constructing various heterocyclic rings sci-hub.seacs.org. The introduction of a halogen moiety into the heterocyclic product through this method is advantageous for subsequent functionalization, particularly via metal-catalyzed cross-coupling reactions or as a leaving group in cascade reactions acs.org. This compound has also been successfully employed in the enantioselective synthesis of bridged bicyclic γ-lactones, achieving high enantiomeric excesses (up to 94% ee), showcasing its utility in creating complex chiral scaffolds with controlled stereochemistry.

Table 2: Examples of this compound in Derivatization

Reaction TypeSubstrate ClassKey ConditionsProduct TypeYield / eeCitation
α-IodinationAcrylic esters3-quinuclidinol, KF-Celite, light-shieldedα-Iodoacrylic estersGood yields
HalocyclizationUnsaturated bondsNIP as iodonium sourceVarious heterocyclic ringsNot specified, but effective acs.org
HydrolactonizationUnsaturated carboxylic acidsConfined imidodiphosphorimidate (IDPi) Brønsted acid catalyst, NIPBridged bicyclic γ-lactonesUp to 94% ee

Catalytic Systems and Methodologies Employing N Iodophthalimide

Metal-Catalyzed Transformations

Metal catalysis leverages the reactivity of NIP in conjunction with transition metals to achieve selective bond formations.

Copper Catalysis in Cross-Coupling and Amination

Copper catalysis, particularly in Ullmann-type cross-coupling reactions, has employed N-iodophthalimide for amination processes. For instance, N-hydroxyphthalimides, which can be related to NIP in terms of phthalimide (B116566) moiety, have been utilized as nitrogen radical precursors in copper-catalyzed radical cross-coupling amination of arylboronic acids for the synthesis of arylamines researchgate.net. An efficient Cu-catalyzed strategy has also been reported for the direct C–H amination of arenes using N-hydroxyphthalimide as an amidyl radical precursor under air researchgate.net. While the direct use of this compound in copper-catalyzed cross-coupling for amination is not explicitly detailed in the provided search results, the broader context of copper-catalyzed amination with related phthalimide derivatives suggests its potential or indirect involvement as a source of phthalimidyl species.

Palladium Catalysis in N-Arylation and Related Reactions

Palladium catalysis has been extensively explored for N-arylation reactions, with this compound sometimes serving as a mediating agent or a source of reactive intermediates. In the context of N2-selective C-N coupling of 4-monosubstituted 1,2,3-triazoles with arylation reagents like pyrrole (B145914) or indole, this compound has been reported as a mediator mdpi.comresearchgate.net. This highlights its role in facilitating the formation of N-aryl products. Palladium-catalyzed C-N cross-coupling reactions are crucial for synthesizing various nitrogen-containing compounds, including heterocycles and medicinally relevant structures researchgate.netsci-hub.se.

Rhodium Catalysis in C-H Activation Processes

Rhodium catalysis, particularly Rh(III)-catalyzed C-H activation processes, has utilized N-enoxyphthalimides (structurally related to NIP) to achieve directed cyclopropanation. A Rh(III)-catalyzed diastereoselective [2+1] annulation onto allylic alcohols, initiated by alkenyl C-H activation of N-enoxyphthalimides, furnishes substituted cyclopropyl-ketones nih.gov. In this specific application, the oxyphthalimide handle serves multiple functions: directing C-H activation, oxidizing Rh(III), and, in conjunction with the allylic alcohol, directing cyclopropanation to control diastereoselectivity nih.gov. Rhodium catalysis has also been applied to the synthesis of N-substituted phthalimides through ortho-C-H activation of benzoic acids and subsequent amination with isocyanates rsc.org.

Silver Catalysis in Cyclization Reactions

Silver catalysis has been employed in cyclization reactions where this compound may play a role, particularly in cascade processes. An Ag(I)-catalyzed approach for the synthesis of isoquinoline (B145761) and quinazoline (B50416) fused 1,2,3-triazoles involves a condensation and amination cyclization cascade of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes mdpi.comresearchgate.net. This methodology leads to the formation of novel pentacyclic fused 1,2,3-triazoles in good to excellent yields, featuring three new C-N bond formations mdpi.comresearchgate.net. While this compound is not explicitly stated as a direct catalyst in this silver-catalyzed cyclization, its mention alongside other iodinating agents in the broader context of triazole functionalization suggests its potential as an electrophilic iodine source for such cascade reactions mdpi.comresearchgate.net.

Organocatalysis and Brønsted Base Catalysis

This compound is also active in organocatalytic and Brønsted base catalyzed reactions, particularly in enantioselective transformations. Johnston and co-workers described the enantioselective iodolactonization of cyclopentenecarboxylic acids using a chiral Brønsted base catalyst with this compound ua.esnih.gov. This reaction yielded bridged lactones with high enantiomeric excess (up to 94% ee) ua.esnih.gov. The proposed mechanism involves a network of hydrogen bonds that desymmetrizes the bound carboxylate, influencing stereocontrol nih.gov. This compound has also been used in a one-pot sequential procedure for the synthesis of C4/C5-functionalized 2-aminoimidazoles, involving an iodoxybenzoic acid (IBX) and this compound-mediated intramolecular oxidative annulation beilstein-journals.org.

Table 1: Examples of this compound in Organocatalytic and Brønsted Base Catalyzed Reactions

Reaction TypeSubstrateCatalyst TypeNIP RoleYieldEnantioselectivity (ee)Reference
IodolactonizationCyclopentenecarboxylic acidsChiral Brønsted BaseIodinating agentGoodUp to 94% ua.esnih.gov
Oxidative AnnulationPrecursors to C4/C5-functionalized 2-aminoimidazoles-Mediating agentUp to 95%- beilstein-journals.org

Photochemical and Photoredox Catalysis

This compound is a significant reagent in photochemical and photoredox catalysis, often acting as a precursor for N-centered radicals. Nemoto and Nakajima's group demonstrated a direct metal-/photocatalyst-free C-H imidation of arenes by forming this compound in situ from phthalimide, PhI(OAc)2, and molecular iodine under visible-light irradiation mdpi.comresearchgate.net. Mechanistic studies suggest that this compound absorbs visible light to generate a phthalimidyl radical, which then participates in radical-mediated aromatic substitution researchgate.netacs.org. This photolysis of this compound under visible light is key to the C-N bond formation researchgate.netnih.gov. N-(acyloxy)phthalimides, related to NIP, have also been used in ruthenium-based photoredox catalysis for the alkylation of alkenyl carboxylic acids via dual decarboxylation, proceeding through a radical mechanism rsc.org.

Table 2: this compound in Photochemical and Photoredox Catalysis

Reaction TypeSubstrateCatalysis TypeNIP RoleKey IntermediateReference
C-H ImidationArenesPhotochemical (metal-/photocatalyst-free)In situ generated, light absorberPhthalimidyl radical mdpi.comresearchgate.net

Visible Light-Mediated Reactions

Visible light-mediated reactions have emerged as a sustainable and efficient approach in organic synthesis, and this compound plays a crucial role in several such transformations. A notable application involves the visible-light-induced C-H bond imidation of arenes. This protocol allows for the direct formation of C-N bonds under ambient conditions. nih.govnih.govtci-chemical-trading.comnih.govamericanelements.com

The process typically involves the in-situ generation of this compound from simple phthalimide, (diacetoxyiodo)benzene, and molecular iodine. nih.gov Upon visible light irradiation, this compound undergoes photolysis, leading to the generation of a phthalimidyl radical. This radical then participates in a radical-mediated aromatic substitution, facilitating the C-H imidation. nih.govnih.govtci-chemical-trading.comnih.govamericanelements.com Time-dependent density functional theory (DFT) calculations support this mechanism, indicating that this compound's broad absorption in the UV-vis region (covering 400 nm) enables its direct photoexcitation to produce the reactive phthalimidyl radical. nih.gov

This methodology has been experimentally demonstrated to be highly effective, showcasing its applicability across a diverse range of substrates. For instance, the imidation protocol has been successfully applied to 28 different substrates, achieving yields as high as 96%. nih.govnih.govtci-chemical-trading.comnih.govamericanelements.com This highlights the efficiency and broad scope of this compound in visible light-driven C-H functionalization.

Metal-Free Photocatalytic Systems

A significant advantage of this compound in certain visible light-mediated reactions is its ability to operate under metal-free and photocatalyst-free conditions. nih.govnih.govtci-chemical-trading.comnih.govamericanelements.com Unlike many photoredox catalysis systems that rely on transition metal complexes or organic photocatalysts to absorb light and initiate redox cycles, the C-H imidation of arenes with this compound proceeds via direct excitation of the hypervalent iodine compound itself. nih.govtci-chemical-trading.com

This direct visible-light activation of this compound simplifies reaction setups, reduces costs, and avoids potential metal contamination in the final products. The mechanistic studies confirm that the process is driven by the photolysis of this compound, which directly generates the necessary radical species for the reaction, thus circumventing the need for an external photocatalyst. nih.govnih.govtci-chemical-trading.comnih.govamericanelements.com This characteristic positions this compound as a valuable reagent for developing environmentally benign and economically viable synthetic routes.

The following table summarizes key findings related to the visible light-mediated and metal-free C-H imidation of arenes employing this compound:

Table 1: Summary of Visible Light-Mediated C-H Imidation with this compound

Reaction TypeReagent (NIP Source)ConditionsMechanismSubstrate ScopeYieldsKey Feature
C-H Imidation of ArenesPhthalimide, PhI(OAc)2, I2 (in situ NIP formation)Visible light, ambient temperatureRadical-mediated aromatic substitution via NIP photolysis28 substratesUp to 96%Metal-free and photocatalyst-free

Advanced Research Topics and Future Perspectives

Rational Design of Novel N-Iodophthalimide Derivatives with Tuned Reactivity and Selectivity

The rational design of novel this compound derivatives aims to fine-tune their reactivity and selectivity for specific transformations. This involves modifying the phthalimide (B116566) core or introducing different N-substituents to influence the electronic and steric properties of the iodine atom or the N-centered radical generated from NIP. For instance, studies have shown that varying substituents in imidodiphosphorimidate (IDPi) catalysts can significantly enhance their acidity, enabling the protonation of unactivated olefins and providing tunable microenvironments for controlled stereodifferentiation in reactions like asymmetric hydrolactonization acs.org. The design of N-haloimides, including this compound, leverages the electron-withdrawing groups on nitrogen to control the properties of the N–X bond, making them versatile sources of halenium ions (X⁺) and halogen radicals (X•) for highly selective organic transformations sci-hub.se. Further exploration in this area could lead to NIP derivatives with enhanced electrophilicity, radical generation efficiency, or tailored stereochemical control, pushing the boundaries of selective functionalization.

Expanding Substrate Scope and Functional Group Tolerance

A key area of ongoing research involves broadening the range of substrates and functional groups that can be tolerated in this compound-mediated reactions. This expansion is crucial for the widespread adoption of NIP in complex synthetic sequences. For example, N-hydroxyphthalimide (NHP) esters, which are related to NIP, have shown broad applicability in various synthetic transformations due to their ability to generate carbon- or nitrogen-centered radicals under mild conditions, tolerating a wide variety of functional groups researchgate.net. In C-H iodination reactions, N-iodoamides have demonstrated applicability across a range of substrates with different electronic and steric properties, and efforts are underway to test the tolerance of various functional groups acs.org. Similarly, in asymmetric iodocyclization, the substrate scope for nucleoside synthesis has been investigated, showing high yields and enantioselectivities for various nucleobases and functional groups nih.gov. Future work will likely focus on developing catalytic systems or reaction conditions that overcome current limitations, allowing NIP to react efficiently and selectively with increasingly complex and polyfunctionalized molecules, including those with sensitive functionalities.

Integration with Flow Chemistry, High-Throughput Experimentation, and Automation

Integrating this compound-mediated transformations with modern synthetic methodologies such as flow chemistry, high-throughput experimentation (HTE), and automation is a significant trend aimed at improving efficiency, safety, and scalability. Flow chemistry offers advantages like enhanced heat and mass transfer, leading to more efficient and safer reactions, especially when dealing with reactive species purdue.eduresearchgate.net. HTE allows for the rapid screening and optimization of reaction conditions, exploring a multitude of parameters in a time and resource-efficient manner purdue.edunih.gov. The combination of HTE with techniques like desorption electrospray ionization mass spectrometry (DESI-MS) enables the rapid analysis of numerous reaction conditions purdue.edu. Photochemical transformations, which often involve N-haloimides like NIP, are particularly benefiting from these technological innovations, leading to more reproducible, selective, and scalable processes researchgate.netnih.gov. Future research will likely focus on developing fully automated, integrated platforms for NIP chemistry, enabling rapid reaction discovery, optimization, and scale-up, which is critical for industrial applications and drug discovery nih.gov.

Sustainable and Environmentally Benign Methodologies for this compound-Mediated Transformations

The development of sustainable and environmentally benign methodologies is a critical aspect of modern chemical research. For this compound, this involves exploring greener solvents, reducing catalyst loading, and developing metal-free or photocatalytic approaches. For instance, some phthalimide derivative syntheses have been achieved under metal-free and solvent-free conditions, utilizing readily available starting materials and oxidants like sulfur (S8) researchgate.net. Photocatalysis, which often involves N-centered radicals derived from N-haloimides, is gaining traction due to its mild reaction conditions, sustainable light source, and reduced pollution mdpi.comresearchgate.net. Efforts are also directed towards developing methods that minimize waste generation and improve atom economy. Future research will continue to emphasize the development of NIP-mediated reactions that align with green chemistry principles, such as using renewable resources, designing for energy efficiency, and minimizing the production of hazardous substances.

Applications in Complex Molecule Synthesis, including Natural Products and Advanced Materials Precursors

This compound's utility in the synthesis of complex molecules, including natural products and advanced materials precursors, is a growing area of interest. N-hydroxyphthalimide (NHP) esters, for example, have found broad applicability in medicinal chemistry and natural product synthesis, facilitating the construction of carbon-carbon and carbon-heteroatom bonds researchgate.net. NIP has been employed in intramolecular oxidative annulation reactions for the synthesis of C4/C5-functionalized 2-aminoimidazoles, which are motifs found in various alkaloids beilstein-journals.org. Halolactonization reactions, often mediated by N-haloimides like NIP, are important for synthesizing biologically active molecules and complex natural products, as the halogen substituent can be further transformed into other functional groups biointerfaceresearch.com. The ability of NIP to introduce iodine selectively makes it a valuable tool for late-stage functionalization of complex scaffolds. Future applications will likely see NIP employed in the convergent synthesis of intricate molecular architectures, leveraging its ability to introduce functionality with high precision for the rapid assembly of diverse chemical libraries relevant to pharmaceuticals, agrochemicals, and novel materials rsc.org.

Deepening Mechanistic Understanding through Advanced Spectroscopic and Computational Techniques

A deeper mechanistic understanding of this compound's reactivity is crucial for rational reaction design and optimization. Advanced spectroscopic and computational techniques are instrumental in elucidating reaction pathways, transition states, and the nature of reactive intermediates. For example, density functional theory (DFT) calculations have been used to investigate the crystal structure of this compound and understand the role of N-X...N interactions researchgate.netresearchgate.net. Computational studies have also been employed to understand the mechanism of electrophilic lactonizations, revealing asynchronous concerted mechanisms acs.org. Spectroscopic methods, such as NMR spectroscopy, are used to gain insights into molecular environments and validate theoretical findings researchgate.net. The elusive N-centered radical formed from NIP has been studied experimentally and computationally to understand its properties and role in iodination reactions acs.org. Future research will continue to employ a combination of advanced experimental techniques (e.g., time-resolved spectroscopy, in situ monitoring) and sophisticated computational methods (e.g., ab initio calculations, molecular dynamics simulations) to gain unprecedented insights into the fundamental processes governing NIP-mediated transformations, paving the way for the discovery of new reactivities and selectivities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.